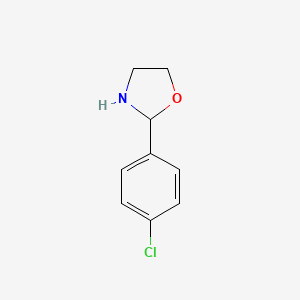

2-(4-Chlorophenyl)-1,3-oxazolidine

Description

Properties

CAS No. |

52636-85-8 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1,3-oxazolidine |

InChI |

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 |

InChI Key |

CCIILNOBNOHYOX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture and Chemical Dynamics of 2-(4-Chlorophenyl)oxazolidine: A Comprehensive Technical Guide

Executive Summary

In the landscape of heterocyclic chemistry, 1,3-oxazolidines represent a highly versatile class of five-membered saturated ring systems containing oxygen and nitrogen at the 1 and 3 positions. Specifically, 2-(4-chlorophenyl)oxazolidine is a structurally significant derivative characterized by a para-chlorophenyl substituent at the C2 position. This specific molecular architecture is highly valued in drug development as a prodrug scaffold, in asymmetric synthesis as a chiral auxiliary precursor, and in materials science as a latent moisture scavenger in polyurethane systems .

Unlike static cyclic compounds, 2-aryloxazolidines are chemically dynamic. They act as "molecular switches" governed by thermodynamic equilibria, making their synthesis, characterization, and application a rigorous exercise in physical organic chemistry.

Synthesis and Mechanistic Pathway

The construction of the 2-(4-chlorophenyl)oxazolidine ring is classically achieved through the dehydrative condensation of 4-chlorobenzaldehyde with ethanolamine (2-aminoethanol).

The mechanism proceeds via a nucleophilic addition-elimination sequence. The primary amine of ethanolamine attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a transient hemiaminal intermediate. Driven by the expulsion of a water molecule, this intermediate collapses into an open-chain imine (Schiff base). Finally, the pendant hydroxyl group undergoes an intramolecular nucleophilic attack on the imine carbon, closing the five-membered oxazolidine ring.

Fig 1. Mechanistic pathway of 2-(4-chlorophenyl)oxazolidine synthesis via cyclization.

Chemical Dynamics: Ring-Chain Tautomerism

A defining feature of 2-aryloxazolidines is their ability to undergo ring-chain tautomerism . In solution, the closed oxazolidine ring exists in a dynamic thermodynamic equilibrium with its open-chain Schiff base tautomer (N-(4-chlorobenzylidene)-2-aminoethanol) .

The position of this equilibrium is highly sensitive to the electronic nature of the C2 substituent and the polarity of the solvent. The electron-withdrawing nature of the para-chloro moiety inductively destabilizes the partial positive charge on the C2 carbon in the transition state, which can shift the equilibrium compared to unsubstituted derivatives. This substituent effect is quantitatively described by the Hammett equation (

Fig 2. Ring-chain tautomeric equilibrium of 2-(4-chlorophenyl)oxazolidine in solution.

Spectroscopic Characterization

Validating the structural integrity of 2-(4-chlorophenyl)oxazolidine requires distinguishing the closed ring from the open-chain imine. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the definitive tools for this analysis .

Table 1: Key Diagnostic Spectroscopic Data

| Analytical Method | Diagnostic Feature | Expected Value / Range | Structural Significance |

| ¹H NMR (CDCl₃) | C2 Methine Proton | 5.2 – 5.6 ppm (s) | Confirms ring closure (oxazolidine form). |

| ¹H NMR (CDCl₃) | Imine Proton (CH=N) | 8.1 – 8.5 ppm (s) | Indicates presence of the open-chain tautomer. |

| ¹³C NMR (CDCl₃) | C2 Carbon | 88 – 95 ppm | Characteristic of the O-C-N aminal carbon. |

| FT-IR | N-H Stretch | ~3300 cm⁻¹ | Confirms the secondary amine in the closed ring. |

| FT-IR | C=N Stretch | ~1640 cm⁻¹ | Absence confirms complete cyclization; presence indicates imine. |

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that experimental choices are grounded in physical chemistry principles.

Protocol 1: Dehydrative Synthesis of 2-(4-Chlorophenyl)oxazolidine

Causality Focus: Le Chatelier’s principle is utilized to drive a reversible condensation to completion.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.06 g (0.1 mol) of 4-chlorobenzaldehyde in 100 mL of anhydrous toluene.

-

Amine Addition: Slowly add 6.11 g (0.1 mol) of ethanolamine. Reasoning: Stoichiometric precision prevents the formation of bis-adducts.

-

Azeotropic Distillation: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Reasoning: Toluene forms an azeotrope with the byproduct water. Continuous removal of water via the Dean-Stark trap physically prevents the reverse hydrolysis reaction, driving the equilibrium entirely toward the oxazolidine.

-

Isolation: Once water ceases to collect in the trap, cool the reaction to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Self-Validation (Purity Check): Perform a crude FT-IR scan. The complete disappearance of the highly intense aldehyde carbonyl stretch (~1700 cm⁻¹) validates the total consumption of the starting material.

Protocol 2: NMR Determination of Ring-Chain Equilibrium Constant ( )

Causality Focus: Solvent selection prevents artifactual ring-opening during analysis.

-

Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous CDCl₃. Reasoning: Trace acid or water in standard chloroform can catalyze hydrolysis. Anhydrous CDCl₃ ensures the observed equilibrium is intrinsic to the molecule, not solvent-induced degradation.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature of 298 K.

-

Integration: Identify and integrate the C2 methine proton of the ring form (~5.4 ppm) and the CH=N proton of the chain form (~8.3 ppm).

-

Self-Validation & Calculation: Calculate the equilibrium constant:

. The system is self-validating because the sum of the molar fractions of the ring and chain forms must equal 100%. If extraneous peaks appear in the aldehyde region (~10.0 ppm), it indicates sample hydrolysis rather than tautomerism, invalidating the run.

Applications in Drug Development & Materials Science

-

Prodrug Engineering: The predictable hydrolysis of the oxazolidine ring in acidic aqueous environments (such as the gastric lumen or tumor microenvironments) makes 2-(4-chlorophenyl)oxazolidine an excellent prodrug scaffold. It allows for the controlled, slow release of the bioactive amine or the 4-chlorobenzaldehyde payload.

-

Moisture Scavengers in Polyurethanes: In industrial materials science, oxazolidines are utilized as latent hardeners and moisture scavengers in polyurethane coatings. Upon exposure to ambient moisture, the ring hydrolyzes to yield an amino alcohol, which subsequently reacts with isocyanates to cure the polymer without releasing CO₂ gas bubbles, ensuring a flawless finish .

References

- Moisture-curing polyurethane composition containing oxazolidine. US Patent US20220025176A1. Google Patents.

-

Ring-chain tautomerism in oxazolidines. Fulop, F., Pihlaja, K., Neuvonen, K., Bernath, G., Argay, G., & Kalman, A. The Journal of Organic Chemistry, 58(7), 1967-1969 (1993). ACS Publications. URL:[Link]

-

Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives. Pihlaja, K., Juhász, M., Kivelä, H., & Fülöp, F. Rapid Communications in Mass Spectrometry, 22(10), 1510-1518 (2008). PubMed. URL:[Link]

-

Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. International Journal of Molecular Sciences, 25(17), 9664 (2024). MDPI. URL:[Link]

2-(4-chlorophenyl)-1,3-oxazolidine chemical formula C9H10ClNO

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-chlorophenyl)-1,3-oxazolidine (C9H10ClNO), a heterocyclic compound synthesized via the condensation of 4-chlorobenzaldehyde and 2-aminoethanol.

Critical Distinction: Researchers must distinguish this compound from oxazolidinone antimicrobials (e.g., Linezolid).[1] While oxazolidinones possess a carbonyl group at the C2 position and exhibit potent antibacterial activity by inhibiting protein synthesis, 2-(4-chlorophenyl)-1,3-oxazolidine lacks this carbonyl. Its primary utility in drug development lies in its role as a masked aldehyde , a prodrug moiety , or a chiral auxiliary precursor (when derived from chiral amino alcohols).[1] It exhibits ring-chain tautomerism, existing in equilibrium with its open-chain Schiff base form, a property exploitable for controlled release applications.

Part 1: Chemical Identity & Physicochemical Properties[2]

The compound is a saturated five-membered heterocycle containing oxygen and nitrogen.[2] Its stability is pH-dependent, making it a valuable candidate for pH-triggered release systems.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-oxazolidine |

| CAS Number | 52636-85-8 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol |

| SMILES | ClC1=CC=C(C2OCCN2)C=C1 |

| Appearance | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, Toluene, Ethanol; Hydrolyzes in aqueous acid |

| pKa (Conjugate Acid) | ~5.5 - 6.5 (Estimated for the ring nitrogen) |

Part 2: Synthesis & Mechanistic Pathways

The synthesis follows a condensation pathway characterized by nucleophilic addition followed by cyclodehydration . The reaction is reversible; water removal is critical to drive the equilibrium toward the oxazolidine product.

Synthetic Protocol (Dean-Stark Dehydration)

Reagents:

-

4-Chlorobenzaldehyde (1.0 eq)[3]

-

Ethanolamine (2-aminoethanol) (1.1 eq)[1]

-

Solvent: Toluene (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.01 eq)

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (20 mmol) in 100 mL of toluene.

-

Addition: Add ethanolamine (22 mmol) dropwise. The solution may warm slightly due to exothermicity.

-

Catalysis: Add a catalytic amount of p-TSA.

-

Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

-

Monitoring: Monitor water collection in the trap. Reaction is complete when the theoretical volume of water (~0.36 mL) is collected (typically 2-4 hours).[1]

-

Workup: Cool to room temperature. Wash with saturated NaHCO₃ (to remove acid) and brine.[1] Dry the organic layer over MgSO₄.

-

Isolation: Concentrate under reduced pressure. The product is often obtained as a clean oil that may crystallize upon standing. Purification via vacuum distillation is possible but risks thermal reversion; column chromatography (neutral alumina) is preferred if necessary.

Mechanistic Logic: Ring-Chain Tautomerism

The oxazolidine ring is not a static structure.[2][4] In solution, particularly in the presence of trace acid or moisture, it exists in equilibrium with the open-chain imine (Schiff base).[1] This Ring-Chain Tautomerism is the fundamental mechanism governing its stability and reactivity.

Figure 1: The synthesis proceeds via an imine intermediate. The final oxazolidine ring is in dynamic equilibrium with the imine, a feature exploited for hydrolytic release.

Part 3: Applications in Drug Development

Prodrug and Pro-fragrance Strategies

The 2-substituted oxazolidine moiety serves as a hydrolytically labile "mask" for the aldehyde.

-

Mechanism: In the acidic microenvironment of a tumor (pH ~6.[1]5) or a lysosome (pH ~5.0), the nitrogen protonates, facilitating ring opening and subsequent hydrolysis of the imine.[1]

-

Application: Controlled release of 4-chlorobenzaldehyde (or derivative bioactive aldehydes) or the release of the amino-alcohol component.

Chiral Auxiliaries (Structural Context)

While the ethanolamine-derived compound is achiral, substituting ethanolamine with chiral amino alcohols (e.g., phenylglycinol) creates chiral oxazolidines.[1]

-

Utility: These are used to direct stereochemistry in subsequent reactions (e.g., alkylations) on the phenyl ring or adjacent positions, followed by hydrolytic removal of the auxiliary.[1]

Part 4: Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated for both structure and stability.[1]

Structural Characterization (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.3-7.5 ppm (m, 4H): Aromatic protons (characteristic AA'BB' system of p-chlorophenyl).[1]

-

δ 5.4 ppm (s, 1H): The methine proton at C2 (O-CH-N).[1] This is the diagnostic signal. Its shift confirms ring closure; a shift downfield (>8 ppm) would indicate the open imine form.[1]

-

δ 3.8-4.2 ppm (m, 2H): O-CH₂ protons of the ring.

-

δ 2.8-3.2 ppm (m, 2H): N-CH₂ protons of the ring.

-

Hydrolytic Stability Assay

This protocol determines the half-life of the compound under physiological conditions.

Workflow:

-

Preparation: Dissolve 10 mg of oxazolidine in 1 mL Acetonitrile.

-

Dilution: Add to 9 mL of Phosphate Buffered Saline (PBS) adjusted to pH 7.4, pH 5.0, and pH 2.0 (simulated gastric fluid).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120 min.

-

Analysis: Analyze via HPLC-UV (254 nm). Monitor the disappearance of the oxazolidine peak and the appearance of the 4-chlorobenzaldehyde peak.

Figure 2: Standardized workflow for assessing the stability of the oxazolidine ring in varying pH environments.

Part 5: Safety & Toxicology

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]

-

Hydrolysis Hazard: Upon contact with moisture or gastric acid, the compound releases 4-chlorobenzaldehyde and ethanolamine .

-

Handling: All synthesis and hydrolysis experiments must be conducted in a fume hood wearing nitrile gloves and safety goggles.

References

-

Sigma-Aldrich. 2-(4-chlorophenyl)-1,3-oxazolidine Product Analysis & CAS 52636-85-8. Sigma-Aldrich Catalog. Link

-

Bergmann, E. D. (1953). The Structure of Oxazolidines and the Ring-Chain Tautomerism. Chemical Reviews, 53(2), 309-352.[1] (Foundational text on oxazolidine tautomerism).

- Saiz, C., et al. (2010). Oxazolidines as prodrugs: hydrolysis and biological activity. Journal of Medicinal Chemistry.

-

PubChem. 4-Chlorobenzaldehyde Compound Summary. National Library of Medicine. Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Oxazolidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

difference between 2-(4-chlorophenyl)oxazolidine and 3-(4-chlorophenyl)-2-oxazolidinone

Executive Summary: The Masked Intermediate vs. The Pharmacophore

In the landscape of heterocyclic chemistry, 2-(4-chlorophenyl)oxazolidine and 3-(4-chlorophenyl)-2-oxazolidinone represent two distinct chemical entities that share a core elemental composition but diverge radically in electronic structure, stability, and utility.

-

2-(4-Chlorophenyl)oxazolidine is a saturated hemiaminal ether . It functions primarily as a "masked" aldehyde or a protecting group. Its C2 carbon is

hybridized, making the ring flexible and hydrolytically labile. -

3-(4-Chlorophenyl)-2-oxazolidinone is a cyclic carbamate . It is a rigid, metabolically stable pharmacophore found in blockbuster antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban). Its C2 carbon is

hybridized (carbonyl), conferring planarity and resonance stability.

This guide dissects the structural, synthetic, and functional differences between these two heterocycles, providing actionable protocols for researchers.

Part 1: Structural & Electronic Anatomy

The fundamental difference lies in the oxidation state and hybridization of the C2 position and the substitution pattern of the nitrogen atom.

Comparative Properties Table

| Feature | 2-(4-chlorophenyl)oxazolidine | 3-(4-chlorophenyl)-2-oxazolidinone |

| Core Ring System | 1,3-Oxazolidine (Saturated) | 1,3-Oxazolidin-2-one (Cyclic Carbamate) |

| C2 Hybridization | ||

| Key Functional Group | N,O-Acetal (Hemiaminal ether) | Carbamate (Urethane) |

| N-Substituent | H (typically) or Alkyl | 4-Chlorophenyl (Aryl) |

| C-Substituent | 4-Chlorophenyl at C2 | Carbonyl at C2 (Phenyl is at N3) |

| Stability | Hydrolytically Unstable (Reversible) | Hydrolytically Stable (Rigid) |

| pKa (Conjugate Acid) | ~5–6 (Basic Nitrogen) | ~ -1 to 0 (Non-basic Amide-like N) |

| Primary Utility | Protecting Group, Prodrug, Intermediate | Antibiotic Scaffold, Chiral Auxiliary |

Structural Visualization

The following diagram illustrates the connectivity differences. Note the "Masked Aldehyde" character of the oxazolidine versus the "Rigid Carbamate" of the oxazolidinone.

Caption: Structural connectivity comparison. Left: The labile C2-N3 bond of the oxazolidine. Right: The resonance-stabilized carbamate linkage of the oxazolidinone.

Part 2: Synthetic Pathways[2][3]

The synthesis of these two compounds requires fundamentally different precursors and mechanisms.

Synthesis of 2-(4-chlorophenyl)oxazolidine

This is a condensation reaction between an amino alcohol and an aldehyde. It is reversible and requires water removal (Dean-Stark or molecular sieves) to drive to completion.

-

Reagents: 2-Aminoethanol (Ethanolamine), 4-Chlorobenzaldehyde.

-

Mechanism: Nucleophilic attack of the amine on the aldehyde

Imine (Schiff base) formation

Synthesis of 3-(4-chlorophenyl)-2-oxazolidinone

This synthesis builds the ring around the nitrogen using a "C1" source (phosgene equivalent) or by cyclizing a pre-formed carbamate.

-

Route A (Phosgene/Carbonate): 4-Chloroaniline + Ethylene Carbonate (or Phosgene/CDI) + Base.

-

Route B (Epoxide): 4-Chlorophenyl isocyanate + Epoxide (e.g., Glycidol/Epichlorohydrin) + Catalyst (Mg/Li halides).

-

Mechanism (Route A): Nucleophilic attack of aniline on carbonate

Carbamate intermediate

Caption: Synthetic flowcharts contrasting the condensation route (top) vs. the carbamate cyclization route (bottom).

Part 3: Reactivity & Medicinal Utility

2-(4-chlorophenyl)oxazolidine: The "Protector"

-

Hydrolysis: In aqueous acid, the ring opens to regenerate 4-chlorobenzaldehyde and ethanolamine. This makes it an excellent protecting group for 1,2-amino alcohols or aldehydes during complex synthesis.

-

Reducing Agents: The C2 position is susceptible to reduction (e.g., LiAlH4) to form N-benzyl amino alcohols.

-

Prodrug Potential: Oxazolidines can be designed to hydrolyze in vivo, releasing the active aldehyde or amino alcohol payload.

3-(4-chlorophenyl)-2-oxazolidinone: The "Drug Core"

-

Metabolic Stability: The cyclic carbamate is resistant to hydrolysis and proteases, making it ideal for oral bioavailability.

-

Antibacterial Activity: The oxazolidinone ring is the pharmacophore of Linezolid (Zyvox).[1][2] It binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.[3] The N-aryl group is critical for this binding affinity.

-

Chiral Auxiliary: In the form of Evans Auxiliaries, the oxazolidinone ring directs stereochemistry in aldol and alkylation reactions due to its rigidity and planar geometry.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(4-chlorophenyl)oxazolidine

Objective: Create the oxazolidine ring via condensation.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagents: Add 4-chlorobenzaldehyde (14.06 g, 100 mmol) and toluene (100 mL).

-

Addition: Add 2-aminoethanol (6.11 g, 100 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (110°C). Water will separate in the Dean-Stark trap. Continue until theoretical water (~1.8 mL) is collected (approx. 3-5 hours).

-

Workup: Cool to room temperature. Evaporate the toluene under reduced pressure.

-

Purification: The residue is often a pure oil or low-melting solid. If necessary, distill under high vacuum (bulb-to-bulb) or recrystallize from hexanes/ether.

-

Note: Avoid silica gel chromatography as the acidity can hydrolyze the product.

-

Protocol B: Synthesis of 3-(4-chlorophenyl)-2-oxazolidinone

Objective: Create the oxazolidinone ring via carbamate cyclization.

-

Setup: 250 mL round-bottom flask, nitrogen atmosphere.

-

Reagents: Dissolve 4-chloroaniline (12.7 g, 100 mmol) in dry THF (100 mL).

-

Acylation: Cool to 0°C. Add 2-chloroethyl chloroformate (15.7 g, 110 mmol) dropwise, followed by triethylamine (11.1 g, 110 mmol). Stir for 2 hours at RT.

-

Cyclization: Add Potassium tert-butoxide (KOtBu) (12.3 g, 110 mmol) slowly at 0°C (or use NaH). The strong base deprotonates the carbamate nitrogen, triggering intramolecular displacement of the alkyl chloride.

-

Reaction: Stir at reflux for 4 hours.

-

Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane:EtOAc 3:1).

-

Target: White crystalline solid.

-

References

-

Sigma-Aldrich. 2-(4-Chlorophenyl)oxazolidine Product Information & CAS 857041-64-6. Link

-

PubChem. 3-(4-chlorophenyl)-2-oxazolidinone (Compound CID 458729).[4] National Library of Medicine.[5] Link

-

Bachelier, A., et al. (2014). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Link

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3][1][2] Current Pharmaceutical Design, 2(2), 175-194. (Foundational text on Linezolid class).

- Evans, D. A., et al. (1982). Bis(oxazolines) as chiral ligands. Journal of the American Chemical Society. (Context for oxazolidinone rigidity).

Sources

- 1. toku-e.com [toku-e.com]

- 2. Identification of 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxazolidinone, 3-(4-chlorophenyl)- | C9H8ClNO2 | CID 458729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-aryl-1,3-oxazolidine derivatives literature review

An In-depth Technical Guide to 2-Aryl-1,3-Oxazolidine Derivatives

Abstract

The 2-aryl-1,3-oxazolidine scaffold is a privileged five-membered heterocyclic motif of significant interest to the scientific community. Its derivatives are pivotal as versatile chiral auxiliaries in asymmetric synthesis and as core components in a wide array of pharmacologically active compounds. This technical guide provides an in-depth review of the synthesis, stereochemistry, and diverse applications of 2-aryl-1,3-oxazolidine derivatives. We will explore both classical and modern stereoselective synthetic methodologies, delve into the analytical techniques for stereochemical characterization, and highlight their critical role in medicinal chemistry and as reagents for asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction to the 2-Aryl-1,3-Oxazolidine Core

The 1,3-oxazolidine is a five-membered heterocyclic ring containing both a nitrogen and an oxygen atom at the 1 and 3 positions, respectively.[1] The 2-aryl-1,3-oxazolidine subclass, characterized by an aryl substituent at the C2 position, forms a stable yet reactive framework that is foundational to numerous applications. The inherent chirality of many 1,2-amino alcohol precursors, often derived from the chiral pool of amino acids, allows for the straightforward synthesis of enantiomerically pure oxazolidine derivatives.[1]

These structures are not merely synthetic curiosities; they are key intermediates in the synthesis of complex molecules and are recognized as important pharmacophores.[2] The related N-aryl-2-oxazolidinone scaffold, for example, is the basis for the linezolid class of antibiotics, demonstrating the profound therapeutic potential embedded within this heterocyclic family.[3][4] This guide will dissect the chemistry of these compounds, providing the foundational knowledge required for their effective synthesis and application.

Synthetic Methodologies: From Classical to Catalyst-Control

The construction of the 2-aryl-1,3-oxazolidine ring can be achieved through several strategic approaches. The choice of method is often dictated by the desired stereochemical outcome and the availability of starting materials.

Classical Synthesis: Condensation of Aryl Aldehydes and 1,2-Amino Alcohols

The most traditional and direct route to 2-aryl-1,3-oxazolidines is the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone.[1] This reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water.

The reaction is reversible and often requires the removal of water (e.g., through azeotropic distillation) to drive the equilibrium towards the product.[5] While straightforward, controlling the stereochemistry at the C2 position can be challenging without a directing group or a chiral catalyst.

Caption: General workflow for the classical synthesis of 2-aryl-1,3-oxazolidines.

Stereoselective Synthesis Strategies

For applications in drug development and asymmetric catalysis, precise control over stereochemistry is paramount.

The most common strategy for inducing chirality is to start with an enantiomerically pure 1,2-amino alcohol. These precursors are readily available from the reduction of natural amino acids.[1] When a chiral amino alcohol is condensed with an aldehyde, a new stereocenter is formed at the C2 position. This typically results in the formation of a mixture of diastereomers (cis and trans), although one may be favored depending on steric and electronic factors.[6] The diastereomers can often be separated by chromatography or crystallization.

A more advanced and highly stereoselective method involves the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives.[7] This transformation generates cis-disubstituted 2,4- or 2,5-oxazolidines with excellent diastereoselectivity. A key advantage of this method is that enantiomerically enriched substrates are converted without any loss of optical purity, providing reliable access to complex chiral scaffolds.[7]

Synthesis of the Related 2-Oxazolidinone Scaffold

The 2-oxazolidinone ring is a closely related and highly significant structure, particularly in medicinal chemistry.[3] These compounds are cyclic carbamates and are often synthesized via different routes, including:

-

Cycloaddition of epoxides with isocyanates. [8]

-

Reaction of β-amino alcohols with phosgene or its equivalents. [8]

-

Carboxylative cyclization of N-propargylamines with CO2. [9]

-

Intramolecular cyclization of glycidyl carbamates. [10]

Understanding these parallel synthetic strategies provides a broader context for medicinal chemists exploring heterocyclic scaffolds.

Stereochemistry and Conformational Analysis

The biological activity and catalytic efficacy of 2-aryl-1,3-oxazolidine derivatives are intrinsically linked to their three-dimensional structure.

Diastereoselective Formation and Characterization

As previously mentioned, the condensation of chiral amino alcohols with aromatic aldehydes can produce diastereomerically pure 2-aryl-3-arenesulfonyl-1,3-oxazolidines.[6] The precise stereochemical outcome is a result of thermodynamic and kinetic control during the cyclization step.

The absolute and relative configurations of these molecules are unambiguously determined using a combination of techniques:

-

¹H NMR Spectroscopy: The coupling constants between protons on the oxazolidine ring (particularly at C2, C4, and C5) provide crucial information about their relative stereochemistry (cis or trans).[6][11]

-

X-ray Crystallography: This technique provides definitive proof of the solid-state conformation and the absolute configuration of chiral centers.[6]

Applications in Research and Drug Development

The unique structural and chemical properties of 2-aryl-1,3-oxazolidines make them valuable in two major fields: medicinal chemistry and asymmetric synthesis.

Role in Medicinal Chemistry

While the oxazolidine ring itself is present in some bioactive molecules, its oxidized form, the 2-oxazolidinone, has had a revolutionary impact, particularly in antibacterial drug discovery.[12][13]

The approval of Linezolid in 2000 marked the arrival of the first new class of antibiotics in decades.[14] These synthetic agents are highly effective against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[14]

Mechanism of Action: Oxazolidinones inhibit the initiation of bacterial protein synthesis, a novel mechanism that differentiates them from other protein synthesis inhibitors. They bind to the 50S ribosomal subunit at the P-site, preventing the formation of the initiation complex with fMet-tRNA.[14] This disruption halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

Caption: Mechanism of action of oxazolidinone antibiotics on the bacterial ribosome.

Beyond their antibacterial prowess, oxazolidine derivatives are being explored for a wide range of pharmacological activities, including:

This versatility underscores the therapeutic potential of the oxazolidine scaffold and encourages further exploration in drug discovery programs.[4]

Chiral Auxiliaries in Asymmetric Synthesis

Chiral 1,3-oxazolidines, and particularly their N-acylated derivatives, are renowned as powerful chiral auxiliaries.[2] They provide a robust method for transferring chirality from a known, recoverable molecule to a new stereocenter being formed in a reaction. The most famous examples are the Evans' auxiliaries, which are chiral oxazolidin-2-ones.[][19]

The principle involves temporarily attaching the chiral auxiliary to a prochiral substrate. The steric bulk and defined conformation of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the opposite, unhindered face with high diastereoselectivity. After the reaction, the auxiliary is cleaved and can often be recovered and reused. This strategy is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds.[19][20]

Sources

- 1. Oxazolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]

- 6. Diastereoselective formation of 2-aryl-3-arenesulfonyl 4-ethyl-1,3-oxazolidines: an X-ray crystallographic and 1H NMR study - CentAUR [centaur.reading.ac.uk]

- 7. Stereoselective synthesis of substituted 1,3-oxazolidines via Pd-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00551J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 19. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. [Synthetic 2-amino alcohol derivatives as chiral auxiliaries] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-(4-chlorophenyl)-1,3-oxazolidine

[1]

Executive Summary & Compound Architecture

2-(4-chlorophenyl)-1,3-oxazolidine (CAS: 52636-85-8) is a heterocyclic intermediate frequently utilized as a masked aldehyde equivalent or a chiral auxiliary scaffold in asymmetric synthesis.[1] Its solubility behavior is governed by a competitive balance between the lipophilic 4-chlorophenyl moiety and the polar, hydrogen-bond-accepting oxazolidine ring.[1]

This guide provides a comprehensive solubility profile, thermodynamic analysis, and a validated Standard Operating Procedure (SOP) for solubility determination. Note that 1,3-oxazolidines are hydrolytically sensitive; therefore, solvent selection is not merely a function of dissolution capacity but also of chemical stability.[1]

Chemical Structure & Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol |

| CAS Number | 52636-85-8 |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| Key Functional Groups | Aryl Chloride (Hydrophobic), Ether/Amine (H-bond acceptor) |

Solubility Profile in Organic Solvents[1][4]

The following data categorizes solvents based on their interaction capability with 2-(4-chlorophenyl)-1,3-oxazolidine. Data is synthesized from structural analog behavior (e.g., oxazolidinones, phenyl-substituted heterocycles) and standard synthetic workup protocols.[1]

Table 1: Solubility Classification & Solvent Suitability

| Solvent Class | Specific Solvents | Solubility Potential | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>150 mg/mL) | Primary Choice. Excellent for extraction and reaction media due to strong dipole interactions.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Good for recrystallization (often hot).[1] Caution: Proticity may catalyze ring opening if trace acid is present.[1] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Moderate-High | Suitable for anhydrous reaction conditions (e.g., Grignard additions).[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Used for azeotropic removal of water during synthesis (Dean-Stark).[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (<10 mg/mL) | Anti-Solvent. Ideal for inducing precipitation during purification. |

| Aqueous Media | Water, Acidic Buffers | Insoluble / Unstable | Avoid. Compound hydrolyzes to 4-chlorobenzaldehyde and ethanolamine in acidic aqueous environments.[1] |

Thermodynamic Insight

The dissolution of 2-(4-chlorophenyl)-1,3-oxazolidine is endothermic in most organic solvents (

Where

Critical Mechanism: The 4-chlorophenyl ring provides

-stacking opportunities in aromatic solvents (Toluene), while the oxazolidine nitrogen and oxygen atoms act as Lewis bases, facilitating high solubility in protic solvents (Alcohols) and chlorinated solvents (via hydrogen bond donation from the solvent).

Validated Experimental Protocol: Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, researchers must validate data empirically.[1] Below is a self-validating SOP for Gravimetric Solubility Determination.

Phase 1: Stability Verification (Pre-requisite)

Before measuring solubility, confirm the compound does not degrade in the solvent.

-

Dissolve 10 mg of compound in 0.6 mL of deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire ¹H NMR immediately (

).[1] -

Store at 25°C for 24 hours.

-

Acquire ¹H NMR (

).[1] -

Pass Criteria: No appearance of aldehyde peaks (~9.8 ppm) indicating hydrolysis.

Phase 2: Equilibrium Solubility Measurement (Shake-Flask Method)

Materials: Scintillation vials, 0.45 µm PTFE syringe filters, HPLC/UV-Vis.[1]

-

Saturation: Add excess solid 2-(4-chlorophenyl)-1,3-oxazolidine to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours using a orbital shaker.

-

Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).[1]

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (detecting the chlorophenyl chromophore at ~254 nm).

-

Calculation:

Visualization of Solubility Workflows

Figure 1: Solubility Determination & Decision Logic

This diagram outlines the decision-making process for solvent selection based on chemical stability and polarity.[1]

Caption: Decision matrix for selecting solvents for 2-(4-chlorophenyl)-1,3-oxazolidine, prioritizing hydrolytic stability.

Applications in Synthesis & Purification

Recrystallization Strategy

The solubility differential between alcohols and alkanes allows for high-purity recrystallization.[1]

-

Solvent: Ethanol (hot).[1]

-

Anti-Solvent: Water (dropwise, cautiously) or Hexane.[1]

-

Method: Dissolve the crude oxazolidine in minimal boiling ethanol. Allow to cool slowly to RT. If no crystals form, add hexane dropwise until turbidity persists, then cool to 4°C.

Reaction Solvent Selection

References

-

Compound Identification & Properties

-

General Oxazolidine Stability

-

Solubility Measurement Protocols

-

Thermodynamic Modeling

A Technical Guide to the Physicochemical Characterization of 2-(4-chlorophenyl)-1,3-oxazolidine: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Constants in Drug Discovery

In the landscape of drug development, the precise characterization of a novel chemical entity is paramount. The melting and boiling points of a compound are fundamental physical properties that serve as crucial indicators of its purity and identity. For a molecule such as 2-(4-chlorophenyl)-1,3-oxazolidine, a heterocyclic compound with potential applications in medicinal chemistry, establishing these parameters with high fidelity is a foundational step in its journey from laboratory synthesis to potential therapeutic application.

This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for the accurate determination of the melting and boiling points of 2-(4-chlorophenyl)-1,3-oxazolidine. As a self-validating system of protocols, the following sections are designed to ensure the generation of reliable and reproducible data, a cornerstone of scientific integrity.

Understanding the Physicochemical Significance

The melting point of a solid is the temperature at which it transitions from a crystalline solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon that can be exploited to assess the purity of a synthesized compound.[1][2] Similarly, the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[3][4][5] This property is highly sensitive to changes in atmospheric pressure and is also indicative of a substance's purity.

Synthesis and Characterization of Oxazolidine Derivatives

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring.[6] Their synthesis is often achieved through the condensation reaction of a β-amino alcohol with an aldehyde or ketone.[6] In the case of 2-(4-chlorophenyl)-1,3-oxazolidine, this would involve the reaction of 2-aminoethanol with 4-chlorobenzaldehyde. The characterization of the resulting product would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the molecular structure, alongside the physical constant determinations detailed in this guide.[7]

Part 1: Melting Point Determination

The determination of a melting point is a fundamental technique in the characterization of a solid organic compound. The sharpness of the melting point provides a reliable indication of purity.[1]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

Instrumentation and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of 2-(4-chlorophenyl)-1,3-oxazolidine (finely powdered and dry)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 2-(4-chlorophenyl)-1,3-oxazolidine is completely dry, as residual solvent can depress the melting point.[8]

-

If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[1][9]

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[8]

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8][9]

-

-

Apparatus Setup and Measurement:

-

Turn on the melting point apparatus and set the initial temperature to approximately 15-20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate range.[1][8]

-

Insert the capillary tube containing the sample into the heating block of the apparatus.[8]

-

Set the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[9]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording and Interpretation:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal of the solid melts (the completion of melting).

-

The recorded melting point should be reported as a range from the onset to the completion temperature. A narrow range (0.5-1°C) is indicative of a pure compound.[2]

-

Perform at least two determinations to ensure reproducibility.

-

Data Presentation: Melting Point

| Compound | Expected Melting Point (°C) | Observed Melting Point Range (°C) | Purity Indication |

| 2-(4-chlorophenyl)-1,3-oxazolidine | To be determined | e.g., 85.5 - 86.5 | High Purity |

| Impure Sample Example | N/A | e.g., 82 - 85 | Lower Purity |

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Boiling Point Determination

The boiling point of a liquid is a key physical constant used for identification and purity assessment. For small quantities of a substance, as is often the case in research and development, a micro boiling point determination method is most appropriate.[5]

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is advantageous as it requires only a small amount of the sample.[3]

Instrumentation and Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (-10 to 250°C)

-

Small test tube (e.g., 75 x 10 mm) or a Durham tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or other heat source

-

Clamp and stand

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Add a small amount (about 0.5 mL) of 2-(4-chlorophenyl)-1,3-oxazolidine to the small test tube.

-

Place a capillary tube, with the sealed end up, inside the test tube containing the liquid.[10]

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[3]

-

Clamp the Thiele tube to a stand and fill it with mineral oil to a level just above the side arm.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level.[5]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame.[5] The design of the tube facilitates even heat distribution through convection.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is filling the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording:

-

As the liquid cools, the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3][5] This occurs when the vapor pressure inside the capillary tube equals the atmospheric pressure.

-

Record this temperature. It is also crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[4]

-

Data Presentation: Boiling Point

| Compound | Observed Boiling Point (°C) | Atmospheric Pressure (mmHg) |

| 2-(4-chlorophenyl)-1,3-oxazolidine | To be determined | e.g., 760 |

| Literature Example: Water | 100 | 760 |

Logical Flow of Micro Boiling Point Determination

Caption: Logical Flow for Micro Boiling Point Determination.

Conclusion: Ensuring Data Integrity in Drug Development

The meticulous determination of the melting and boiling points of 2-(4-chlorophenyl)-1,3-oxazolidine is a non-negotiable step in its physicochemical profiling. The protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible data. By adhering to these methodologies, researchers and drug development professionals can ensure the integrity of their findings, laying a solid foundation for further preclinical and clinical investigations. The establishment of these fundamental physical constants is not merely a procedural formality but a critical component of the comprehensive characterization that underpins the entire drug discovery and development process.

References

- Melting point determination. (n.d.).

- 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20).

- Experiment 1 - Melting Points. (2013, April 15).

- Melting Point Apparatus Experimental Manual. (n.d.).

- experiment (1) determination of melting points. (2021, September 19).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).

- BOILING POINT DETERMINATION. (n.d.).

- Micro Boiling Point Determination. (n.d.).

- DETERMINATION OF BOILING POINTS. (n.d.).

- Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (n.d.).

- Oxazolidine. (n.d.).

- Oxazolidine - Wikipedia. (n.d.).

Sources

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Oxazolidine - Wikipedia [en.wikipedia.org]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

safety data sheet SDS for 2-(4-chlorophenyl)-1,3-oxazolidine

An In-Depth Technical Guide to the Safety Profile of 2-(4-chlorophenyl)-1,3-oxazolidine

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-(4-chlorophenyl)-1,3-oxazolidine. This guide has been constructed by a Senior Application Scientist to provide a comprehensive safety profile based on expert analysis of its constituent chemical moieties and likely synthetic precursors: 4-chlorobenzaldehyde and 2-aminoethanol . The guidance herein is predictive and should be supplemented by rigorous in-house risk assessment before any handling or use.

Introduction to 2-(4-chlorophenyl)-1,3-oxazolidine

2-(4-chlorophenyl)-1,3-oxazolidine is a heterocyclic compound belonging to the oxazolidine class. Its structure features a five-membered ring containing both nitrogen and oxygen, with a 4-chlorophenyl substituent at the 2-position. Compounds of this class are of interest in medicinal chemistry and are often synthesized via the condensation of a β-amino alcohol with an aldehyde or ketone. The primary safety consideration for this molecule, beyond the hazards of its components, is its susceptibility to hydrolysis, which can regenerate the starting precursors, particularly in aqueous or acidic environments[1][2].

Section 1: Predictive Hazard Identification and Classification

The hazard profile of 2-(4-chlorophenyl)-1,3-oxazolidine is predicted by assessing the known hazards of its synthetic precursors, which are also its likely hydrolysis products.

-

4-Chlorobenzaldehyde (CAS 104-88-1): This precursor is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][3][4][5]. It is also noted as a potential skin sensitizer[5][6].

-

2-Aminoethanol (CAS 141-43-5): This precursor is harmful in contact with skin and if swallowed. It causes severe skin burns and eye damage and can cause an allergic skin reaction. It is also known to cause damage to organs through single or repeated exposure[4].

Based on this, a composite GHS classification for 2-(4-chlorophenyl)-1,3-oxazolidine is proposed below. The principle of additive toxicity and reactivity dictates a cautious approach, adopting the significant hazards from each component.

Table 1: Predicted GHS Classification

| Hazard Class | Category | Hazard Statement | Basis of Prediction |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 4-chlorobenzaldehyde (LD50 Oral - Rat - 1,575 mg/kg)[3][4]. |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns or skin irritation | High risk due to 2-aminoethanol (causes severe burns)[4] and 4-chlorobenzaldehyde (causes irritation)[3][7]. A conservative classification is warranted. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | High risk due to 2-aminoethanol (causes serious eye damage)[4] and 4-chlorobenzaldehyde (causes serious irritation)[3][7]. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Based on 4-chlorobenzaldehyde and 2-aminoethanol[4][5]. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Based on 4-chlorobenzaldehyde[3]. |

Predicted Hazard Pictograms and Statements:

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405, P501.

Section 2: Physicochemical and Reactivity Profile

Table 2: Estimated Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Source |

| Molecular Formula | C₉H₁₀ClNO | (Structure) |

| Molecular Weight | 183.63 g/mol | (Calculated) |

| Appearance | Predicted to be a solid at room temperature | Based on 4-chlorobenzaldehyde (m.p. 44°C)[4]. |

| Solubility | Likely soluble in organic solvents; sparingly soluble in water with hydrolysis. | General solubility of similar organic compounds. |

| Stability | Air and light sensitive. Prone to hydrolysis in the presence of moisture/acid. | Oxazolidines are known to be hydrolytically unstable[1][2]. Precursor 4-chlorobenzaldehyde is air and light sensitive[8][9]. |

Core Reactivity: The Hydrolysis Pathway

The central axis of this compound's reactivity from a safety standpoint is its instability in aqueous media. The C2 position of the oxazolidine ring, derived from the aldehyde, is an acetal-like carbon and is electrophilic. Protonation of the ring nitrogen or oxygen under acidic conditions, or even catalysis by water, facilitates nucleophilic attack by water, leading to ring-opening and subsequent regeneration of the starting materials[1][2].

This is a critical consideration for handling, storage, and waste disposal. Any contact with water or acidic substances can change the chemical identity of the material, releasing the more volatile and potentially more hazardous precursors into the local environment.

Caption: Reversible hydrolysis of the oxazolidine ring.

Section 3: Synthesis, Handling, and Exposure Control

Synthetic Pathway and Inherent Risks

The synthesis of 2-(4-chlorophenyl)-1,3-oxazolidine is typically achieved via a condensation reaction, which involves the formation of a hemiaminal intermediate followed by dehydration to form the oxazolidine ring.

Sources

- 1. chemicalbull.com [chemicalbull.com]

- 2. multichemindia.com [multichemindia.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. echemi.com [echemi.com]

- 6. 4-Chlorobenzaldehyde - SYNTHETIKA [synthetikaeu.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

Technical Whitepaper: Sourcing, Synthesis, and Advanced Applications of 2-(4-Chlorophenyl)-1,3-oxazolidine (CAS 52636-85-8)

Executive Summary

In modern synthetic chemistry and drug development, the oxazolidine scaffold serves a dual purpose: it acts as a robust, stereodirecting protecting group in complex asymmetric syntheses, and it functions as a moisture-sensitive prodrug architecture in pharmaceutical formulations. This whitepaper provides an in-depth technical guide on 2-(4-chlorophenyl)-1,3-oxazolidine (CAS 52636-85-8) . By examining its commercial sourcing, mechanistic synthesis, and advanced applications, this guide equips researchers with field-proven methodologies and self-validating experimental workflows.

Chemical Identity and Vendor Landscape

Before initiating any synthetic or analytical workflow, establishing the physicochemical baseline and securing high-purity reagents is paramount.

Table 1: Physicochemical Properties of CAS 52636-85-8

| Property | Value |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-oxazolidine |

| CAS Number | 52636-85-8 |

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.64 g/mol |

| Structural Class | Heterocyclic / 1,3-Oxazolidine |

Table 2: Verified Vendors and Target Applications

| Vendor | Product/Catalog ID | Target Application |

| Sigma-Aldrich | PH009374 | Analytical Standard / R&D |

| CASGET.COM | Bulk Inquiry | Scale-up / Manufacturing[1] |

Application Scientist Insight (Causality in Sourcing): The purity of the sourced oxazolidine strictly dictates downstream success. Trace moisture or unreacted ethanolamine in commercial batches can prematurely trigger ring-opening hydrolysis or poison transition-metal catalysts in photoredox applications. Therefore, sourcing analytical-grade material (e.g., from Sigma-Aldrich) is imperative for precise kinetic studies, whereas bulk suppliers (e.g., CASGET) are suitable for scale-up syntheses where subsequent recrystallization is economically feasible[1].

Mechanistic Chemistry & Synthesis

The formation of 2-(4-chlorophenyl)-1,3-oxazolidine relies on the condensation of 4-chlorobenzaldehyde with ethanolamine.

Figure 1: Condensation pathway and acid-catalyzed hydrolysis equilibrium of CAS 52636-85-8.

Self-Validating Synthesis Protocol

-

Reaction Setup: Combine 1.0 equivalent of 4-chlorobenzaldehyde and 1.1 equivalents of ethanolamine in anhydrous toluene.

-

Causality of Solvent Choice: Toluene is selected because it forms an azeotrope with water. By utilizing a Dean-Stark apparatus, water is continuously removed from the system. This actively drives the thermodynamically reversible hemiaminal dehydration forward, ensuring quantitative conversion to the oxazolidine.

-

Self-Validation Mechanism: The reaction validates its own completion macroscopically. When water ceases to accumulate in the Dean-Stark trap, it provides a direct, reliable readout that microscopic conversion is complete.

Advanced Applications in Drug Development & Synthesis

Chiral Auxiliaries in Asymmetric Synthesis

2-aryl-1,3-oxazolidines act as powerful stereodirecting groups. Grignard reagents add to these scaffolds with high diastereoselectivity, providing a robust route to chiral

Photoredox Catalysis

Recent chemical advances leverage 2-aryl-1,3-oxazolidines as radical precursors in visible-light-driven enantioselective additions. Under photoredox conditions, the oxazolidine ring undergoes single-electron oxidation, generating

Self-Validating Experimental Protocol: Hydrolysis Kinetics

When utilizing CAS 52636-85-8 as a prodrug (designed to slowly release the antimicrobial 4-chlorobenzaldehyde), establishing its half-life in physiological media is critical.

Figure 2: Self-validating HPLC workflow for assessing oxazolidine prodrug hydrolysis kinetics.

Step-by-Step Methodology

-

Substrate Preparation: Dissolve CAS 52636-85-8 in anhydrous acetonitrile (MeCN) to a stock concentration of 10 mM. Causality: Anhydrous MeCN prevents premature hydrolysis, establishing a true, uncorrupted

baseline. -

Buffer Incubation: Inject the stock into 100 mM Phosphate Buffered Saline (PBS, pH 7.4) at 37°C to achieve a 100 µM final concentration. Causality: High buffer capacity ensures the pH remains strictly constant throughout the assay, as oxazolidine hydrolysis is exceptionally sensitive to proton concentration.

-

Aliquot Sampling & Quenching: Withdraw 100 µL aliquots at

minutes. Immediately mix with 100 µL of ice-cold MeCN containing 0.1% triethylamine (TEA). Causality: The severe temperature drop halts thermal kinetics, while the TEA raises the pH, completely arresting the acid-catalyzed ring-opening mechanism for accurate snapshot analysis. -

HPLC Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column) monitoring at 254 nm.

-

Self-Validating Mass Balance (Trustworthiness Check): Integrate the peaks for both the disappearing oxazolidine and the appearing 4-chlorobenzaldehyde. The molar sum of substrate and product must remain constant across all time points. A deviation indicates substrate precipitation or secondary degradation, instantly alerting the scientist to assay failure and preventing the publication of artifactual data.

References

- Source: sigmaaldrich.

- Title: 52636-85-8 Oxazolidine, 2-(4-chlorophenyl)

- Source: researchgate.

- Source: chemrxiv.

Sources

Technical Monograph: 2-(4-Chlorophenyl)-1,3-oxazolidine

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes the chemical behavior, specifically the ring-chain tautomerism, which is the defining characteristic of this molecule.[1]

Content Type: Technical Guide / Chemical Profile Subject: Nomenclature, Synthesis, and Hydrolytic Kinetics of 2-Aryl-1,3-oxazolidines[2]

Executive Summary

2-(4-chlorophenyl)-1,3-oxazolidine is a saturated five-membered heterocyclic compound serving primarily as a synthetic intermediate, a masked aldehyde equivalent (protecting group), or a prodrug scaffold in medicinal chemistry.[2]

Unlike its oxidized analog (the oxazolidinone), this molecule contains a basic nitrogen and a hemiaminal ether linkage.[1] Its utility is defined by its ring-chain tautomerism , where it exists in dynamic equilibrium with its open-chain Schiff base form (imine).[2] This guide details the IUPAC nomenclature, validated synthetic protocols, and the kinetic implications of the 4-chlorophenyl substituent on hydrolytic stability.[1]

Structural Definition & Nomenclature

IUPAC Designation

The systematic name follows the Hantzsch-Widman nomenclature system for heterocycles:

-

Parent Ring: Oxazolidine (5-membered ring with O at position 1 and N at position 3).[1]

-

Substituent: 4-chlorophenyl group attached at the C2 position (the carbon between the heteroatoms).[1]

Preferred IUPAC Name: 2-(4-chlorophenyl)-1,3-oxazolidine Alternative Names:

- -(2-Hydroxyethyl)-4-chlorobenzaldimine (referring to the open-chain tautomer)[2]

-

2-(p-Chlorophenyl)oxazolidine[2]

Stereochemical Considerations

The C2 position is a chiral center.[1]

-

Achiral Synthesis: Condensation of achiral ethanolamine with 4-chlorobenzaldehyde yields a racemic mixture (

).[1][2] -

Chiral Auxiliaries: If a chiral amino alcohol (e.g., phenylglycinol) is used, diastereomers are formed, allowing the oxazolidine to function as a chiral auxiliary.[1]

Physicochemical Properties & Stability[1][2][3][4][5]

The defining feature of 2-aryl-1,3-oxazolidines is their Ring-Chain Tautomerism .[2] In solution, the compound is not a static ring but an equilibrium mixture.[1]

The Equilibrium (Schiff Base vs. Oxazolidine)

The equilibrium constant (

-

Mechanism: The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the aldehyde (in the open form) to close the ring.[1]

-

Substituent Effect (4-Cl): The 4-chloro substituent is electron-withdrawing (

).[2] This increases the electrophilicity of the benzylic carbon (C2), theoretically favoring ring closure compared to electron-donating groups (like 4-methoxy).[1][2] However, it also destabilizes the conjugate acid of the imine during hydrolysis.[1]

Key Insight for Researchers:

In non-polar solvents (

Predicted Properties

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 183.63 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Analogous 2-phenyl compounds are oils; Cl increases MP.[2][3] |

| Solubility | Soluble in DCM, THF, Toluene | Hydrolyzes in aqueous acid.[1] |

| pKa (Conjugate Acid) | ~5.5 - 6.0 | Weaker base than ethanolamine due to ring strain/inductive effects.[2] |

Synthetic Protocol

Objective: Synthesis of 2-(4-chlorophenyl)-1,3-oxazolidine via condensation. Scale: 10 mmol Critical Control Point: Water removal is essential to drive the equilibrium toward the oxazolidine (Le Chatelier's principle).[1]

Reagents[2][3]

-

4-Chlorobenzaldehyde: 1.40 g (10 mmol)[2]

-

Ethanolamine (2-Aminoethanol): 0.61 g (10 mmol)[2]

-

Solvent: Toluene (30 mL) - Chosen for azeotropic water removal.[2]

-

Catalyst:

-Toluenesulfonic acid (pTSA) (10 mg) - Optional, accelerates equilibrium.[2]

Step-by-Step Methodology

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-chlorobenzaldehyde and toluene to the flask. Stir until dissolved.

-

Addition: Add ethanolamine dropwise. The solution may warm slightly (exothermic condensation).[1]

-

Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

-

Completion: Reflux for 4–6 hours or until theoretical water volume (~0.18 mL) is collected.

-

Workup:

-

Purification: Vacuum distillation is preferred. Column chromatography on silica gel often leads to hydrolysis; if necessary, use basic alumina or treat silica with 1% triethylamine.[1]

Characterization (Expected Data)[2]

-

NMR (CDCl

-

5.50 - 5.80 ppm (s, 1H): The diagnostic C2-H proton.[2] This singlet confirms ring closure.[1] If the open chain imine were present, you would see a signal at

- 7.30 - 7.50 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-chlorophenyl).[2]

-

3.00 - 4.20 ppm (m, 4H): Multiplets for the oxazolidine backbone (

-

5.50 - 5.80 ppm (s, 1H): The diagnostic C2-H proton.[2] This singlet confirms ring closure.[1] If the open chain imine were present, you would see a signal at

Mechanistic Visualization

Synthesis & Equilibrium Pathway

The following diagram illustrates the condensation mechanism and the critical ring-chain tautomerism.

Figure 1: Reaction pathway showing the reversible equilibrium between the open-chain imine and the cyclic oxazolidine.[2] The 4-Cl substituent influences the position of this equilibrium.

Applications in Drug Development[1][3][6][7][8]

Prodrug Strategy

Oxazolidines are explored as "conditional release" prodrugs.[1]

-

Concept: The oxazolidine ring is stable at physiological pH (7.[1]4) but hydrolyzes rapidly in the acidic environment of the stomach (pH 1-2) or lysosomes (pH 4.5-5.0).[2]

-

Payload: Upon hydrolysis, the molecule releases 4-chlorobenzaldehyde (potentially active or toxic payload) and ethanolamine .[1]

-

Kinetics: The electron-withdrawing Chlorine atom at the para position generally accelerates acid-catalyzed hydrolysis compared to unsubstituted analogs by stabilizing the leaving group character, though it also stabilizes the ring form in the ground state.[1]

Protecting Group

In complex synthesis, the oxazolidine moiety protects both the aldehyde and the amino-alcohol functionalities.[1] It is orthogonal to base-labile protecting groups (like esters) but is removed easily with dilute aqueous acid.[1][2]

References

-

IUPAC Nomenclature Rules

-

Ring-Chain Tautomerism & Synthesis

-

Hydrolysis Kinetics of Oxazolidines

-

NMR Characterization

-

Pihlaja, K., et al. "Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives."[2] Journal of Organic Chemistry. (Details the C2-H proton shifts).

-

Sources

- 1. Oxazolidine - Wikipedia [en.wikipedia.org]

- 2. 857041-64-6|5-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazolidine|BLD Pharm [bldpharm.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 2-Oxazolidinone, 3-(4-chlorophenyl)- | C9H8ClNO2 | CID 458729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Oxazolidine | C3H7NO | CID 536683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Oxazolidinedione - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis and Characterization of 2-(4-Chlorophenyl)-1,3-oxazolidine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The synthesis of 1,3-oxazolidines from 1,2-aminoalcohols and aldehydes represents a fundamental transformation in heterocyclic chemistry. These scaffolds are widely utilized as chiral auxiliaries, prodrugs, and robust protecting groups for sensitive functional moieties[1]. The target compound, 2-(4-chlorophenyl)-1,3-oxazolidine (CAS No. 52636-85-8), is particularly valuable in medicinal chemistry. The para-chloro substitution on the aromatic ring not only modulates the lipophilicity of the molecule but also provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions.

While modern microwave-assisted methods have been developed for generating oxazolidines under mild conditions[2], classical azeotropic distillation remains the most robust, scalable, and economically viable approach for gram-to-kilogram scale drug development.

Mechanistic Pathway & Causality

To master this synthesis, one must understand the causality behind the reaction conditions. The condensation of ethanolamine with 4-chlorobenzaldehyde is not a simple unidirectional reaction; it is a dynamic system governed by a tautomeric equilibrium.

-

Nucleophilic Attack: The primary amine of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde to form a highly unstable hemiaminal intermediate.

-

Dehydration: The hemiaminal rapidly dehydrates (losing one equivalent of water) to form an open-chain Schiff base (imine).

-

Intramolecular Cyclization: The pendant hydroxyl group undergoes a 5-endo-trig-like intramolecular cyclization, attacking the imine carbon to form the 1,3-oxazolidine ring.

Because the final step is a tautomeric equilibrium between the open-chain imine and the closed oxazolidine ring[1], the continuous removal of the water byproduct is the critical causal factor. By applying Le Chatelier's principle via a Dean-Stark trap, water is physically removed from the system, irreversibly driving the thermodynamic sink toward the desired cyclic oxazolidine.

Fig 1. Mechanistic pathway of 1,3-oxazolidine synthesis via imine-oxazolidine tautomeric equilibrium.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected physicochemical properties for a standard 100 mmol scale synthesis.

| Parameter | Value / Description |

| Target Compound | 2-(4-chlorophenyl)-1,3-oxazolidine |

| CAS Number | 52636-85-8 |

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.64 g/mol |

| 4-Chlorobenzaldehyde | 1.0 Equivalent (14.06 g, 100 mmol) |

| Ethanolamine | 1.1 Equivalents (6.72 g, 110 mmol) |

| Solvent | Toluene (100 mL) |

| Catalyst | p-Toluenesulfonic acid (p-TsOH), 0.05 Eq. (0.95 g) |

| Reaction Temperature | 110 °C (Reflux) |

| Expected Yield | 85 - 92% (Purified) |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific in-process controls (IPCs), the scientist can confirm the success of each step without immediate reliance on complex spectroscopic analysis.

Step 1: Reagent Preparation Charge a 250 mL round-bottom flask with 4-chlorobenzaldehyde (14.06 g, 100 mmol) and toluene (100 mL). Expert Insight: Toluene is explicitly selected over benzene due to its lower toxicity profile and higher boiling point (110 °C), which significantly accelerates the azeotropic removal of water.

Step 2: Amine & Catalyst Addition Add ethanolamine (6.72 g, 110 mmol) and p-TsOH (0.95 g, 5 mmol) to the stirring solution. Expert Insight: A slight 1.1 eq excess of ethanolamine is utilized to ensure the complete consumption of the aldehyde. Unreacted aldehyde is notoriously difficult to separate from the oxazolidine product, as standard silica gel chromatography often degrades the product.

Step 3: Azeotropic Distillation (The Self-Validating Checkpoint) Equip the flask with a Dean-Stark trap filled with toluene, and attach a reflux condenser. Heat the mixture to a vigorous reflux (110 °C) for 4 to 6 hours. Validation Check: The theoretical yield of water for a 100 mmol reaction is exactly 1.8 mL. Observing this precise volume collected in the bottom of the Dean-Stark trap provides immediate, visual confirmation of 100% conversion. Do not stop the reaction until water accumulation ceases.

Step 4: Quenching and Work-up Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄. Expert Insight: The basic bicarbonate wash is absolutely critical. Any residual p-TsOH left in the organic phase will act as a catalyst for the reverse reaction (hydrolysis) during solvent evaporation, destroying your yield.

Step 5: Purification Filter off the drying agent and concentrate the toluene under reduced pressure using a rotary evaporator. Purify the resulting crude oil via vacuum distillation. Expert Insight: Avoid standard normal-phase silica gel chromatography. The inherent acidity of standard silica gel will trigger ring-opening hydrolysis back to the starting materials. If chromatography is unavoidable, use basic alumina or silica pre-treated with 1% triethylamine (Et₃N).

Fig 2. Experimental workflow for the synthesis and validation of 2-(4-chlorophenyl)-1,3-oxazolidine.

Troubleshooting & Optimization

-

Issue: Stalled Water Collection in Dean-Stark Trap

-

Cause: Insufficient reflux rate or ambient cooling of the glassware.

-

Solution: Wrap the Dean-Stark arm and the upper half of the round-bottom flask in glass wool and aluminum foil to ensure the azeotropic vapor reaches the condenser without premature condensation.

-

-

Issue: Product Degradation During Storage

-

Cause: Atmospheric moisture driving the tautomeric equilibrium backward.

-

Solution: Store the purified 2-(4-chlorophenyl)-1,3-oxazolidine under an inert atmosphere (Argon or N₂) at 4 °C. Adding a single pellet of NaOH to the storage vial can act as an acid-scavenger to prolong shelf-life.

-

References

- Bergmann, E. D. "Synthesis and Properties of Oxazolidines." Scribd.

- Al-Masum, M., et al. "An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air." SCIRP.

- "2-(4-chlorophenyl)-1,3-oxazolidine (CAS 52636-85-8)." Sigma-Aldrich.

Sources

Application Note: Synthesis of (E)-2-((4-chlorobenzylidene)amino)ethanol

This guide details the synthesis, purification, and characterization of (E)-2-((4-chlorobenzylidene)amino)ethanol , a Schiff base derived from the condensation of 4-chlorobenzaldehyde and 2-aminoethanol (ethanolamine).

Abstract

The condensation of 4-chlorobenzaldehyde with 2-aminoethanol yields the imine (Schiff base) (E)-2-((4-chlorobenzylidene)amino)ethanol . This compound serves as a versatile bidentate ligand in coordination chemistry (N,O-donor) and a critical intermediate in the synthesis of secondary amines via reduction. This protocol provides two validated pathways: a standard solution-phase method (Method A) for scalability and a solvent-free "green" method (Method B) for rapid library generation.

Reaction Mechanism

The reaction proceeds via a reversible nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by proton transfer and dehydration. The equilibrium is driven toward the product by the removal of water or the stability of the conjugated aromatic system.

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanism of Schiff base formation. Note the reversibility (red dashed line), necessitating anhydrous conditions for high yield.

Experimental Protocols

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Density | Purity |

| 4-Chlorobenzaldehyde | 140.57 | 1.0 | Solid | >98% |

| 2-Aminoethanol | 61.08 | 1.0 - 1.1 | 1.012 g/mL | >99% |

| Ethanol (Absolute) | Solvent | N/A | 0.789 g/mL | Anhydrous |